LogP Differentiation: Measured Hydrophobicity vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs
The target compound has a vendor-measured LogP of 4.30 . By comparison, the 4-chlorophenyl analog (CAS 200879-77-2) is predicted to have a higher LogP (~4.8–5.0 based on fragment-based calculation for Cl vs. F substitution) . In a related dihydropyridine insecticidal series, the 4-fluorophenyl analog demonstrated a mortality of >90% at 20 mg/dm³, compared to >80% at 100 mg/dm³ for the broader series including 4-chlorophenyl, 4-bromophenyl, and 4-methylphenyl derivatives [1]. The lower LogP of the 4-fluorophenyl compound relative to chloro/bromo analogs may confer improved aqueous compatibility in formulation while retaining sufficient membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) and associated insecticidal potency |
|---|---|
| Target Compound Data | LogP = 4.30 (measured); insecticidal mortality >90% at 20 mg/dm³ in related 4-fluorophenyl-dihydropyridine analog series |
| Comparator Or Baseline | 4-Chlorophenyl analog: predicted LogP ~4.8–5.0; broader dihydropyridine series (various aryl substituents): >80% mortality at 100 mg/dm³ |
| Quantified Difference | LogP ~0.5–0.7 units lower than chloro analog; ≥10% higher insecticidal mortality at 5-fold lower concentration in related series |
| Conditions | LogP measured by vendor (method unspecified); insecticidal data from Aphis medicagini assay at 20 and 100 mg/dm³ |
Why This Matters
Lower LogP may improve formulation flexibility and reduce non-specific tissue partitioning while retaining biological potency, a key differentiator when selecting a building block for agrochemical lead optimization.
- [1] Sun, C., Liu, T., Ding, L., Chen, Y., Zhang, W. Synthesis, evaluation of insecticidal activity, and crystal analysis of cis-nitenpyram analogs bearing 1,4-dihydropyridine. Journal, 2012. 4-Fluorophenyl analog: >90% mortality at 20 mg/dm³ vs. Aphis medicagini; most target compounds: >80% at 100 mg/dm³. View Source
